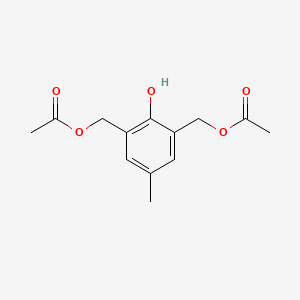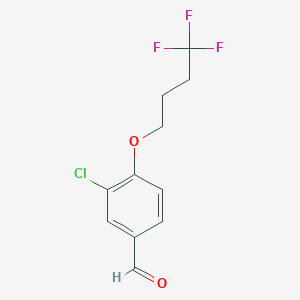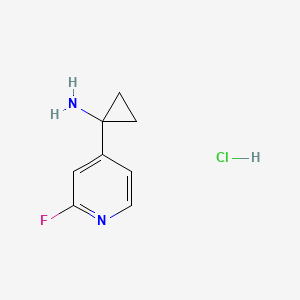
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) ist eine chemische Verbindung mit der Summenformel C13H16O5 und einem Molekulargewicht von 252,26 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Acetatgruppen aus, die an einen Phenylenring gebunden sind, der außerdem eine Hydroxyl- und eine Methylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) erfolgt typischerweise durch Reaktion von 2-Hydroxy-5-methylbenzylalkohol mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Herstellung dieser Verbindung Bulk-Custom-Synthesemethoden umfassen. Diese Methoden sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren und gleichzeitig die Produktionskosten zu minimieren. Die Verwendung von Hochleistungsreaktoren und kontinuierlichen Flussverfahren kann die Skalierbarkeit der Synthese verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Acetatgruppen können zu Alkoholen reduziert werden.
Substitution: Der Phenylenring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom (Br2) und Salpetersäure (HNO3).
Hauptprodukte
Oxidation: Bildung von 2-Hydroxy-5-methylbenzophenon.
Reduktion: Bildung von 2-Hydroxy-5-methylbenzylalkohol.
Substitution: Bildung bromierter oder nitrierter Derivate des Phenylenrings.
Wissenschaftliche Forschungsanwendungen
Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und antioxidative Eigenschaften.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Acetatgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen beteiligt sein, wodurch verschiedene biochemische Pfade beeinflusst werden. Diese Wechselwirkungen können die Enzymaktivität, die Rezeptorbindung und andere zelluläre Prozesse modulieren .
Wirkmechanismus
The mechanism of action of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate involves its interaction with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin
Einzigartigkeit
Bis(methylen)diacetat von (2-Hydroxy-5-methyl-1,3-phenylen) ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein von sowohl Hydroxyl- als auch Acetatgruppen ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht .
Eigenschaften
Molekularformel |
C13H16O5 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
[3-(acetyloxymethyl)-2-hydroxy-5-methylphenyl]methyl acetate |
InChI |
InChI=1S/C13H16O5/c1-8-4-11(6-17-9(2)14)13(16)12(5-8)7-18-10(3)15/h4-5,16H,6-7H2,1-3H3 |
InChI-Schlüssel |
JOFSEHHMYPDWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)COC(=O)C)O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)






